Cas no 2172005-05-7 (5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid)
5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid
- EN300-1522376
- 5-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3-methylpentanoic acid
- 2172005-05-7
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- Inchi: 1S/C26H30N2O5/c1-17(14-24(30)31)10-13-27-23(29)15-26(11-12-26)28-25(32)33-16-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-16H2,1H3,(H,27,29)(H,28,32)(H,30,31)
- InChI Key: UXZNIAVLRQLVEP-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(NCCC(C)CC(=O)O)=O)CC1)=O
Computed Properties
- Exact Mass: 450.21547206g/mol
- Monoisotopic Mass: 450.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 11
- Complexity: 700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 105Ų
5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1522376-0.05g |
5-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3-methylpentanoic acid |
2172005-05-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1522376-0.1g |
5-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3-methylpentanoic acid |
2172005-05-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1522376-0.25g |
5-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3-methylpentanoic acid |
2172005-05-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1522376-0.5g |
5-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3-methylpentanoic acid |
2172005-05-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1522376-1.0g |
5-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3-methylpentanoic acid |
2172005-05-7 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1522376-2.5g |
5-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3-methylpentanoic acid |
2172005-05-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1522376-5.0g |
5-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3-methylpentanoic acid |
2172005-05-7 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1522376-10.0g |
5-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3-methylpentanoic acid |
2172005-05-7 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1522376-50mg |
5-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3-methylpentanoic acid |
2172005-05-7 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1522376-100mg |
5-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3-methylpentanoic acid |
2172005-05-7 | 100mg |
$2963.0 | 2023-09-26 |
5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid
Comprehensive Overview of 5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid (CAS No. 2172005-05-7)
In the realm of peptide synthesis and pharmaceutical research, 5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid (CAS No. 2172005-05-7) stands out as a critical intermediate. This compound, often abbreviated as Fmoc-protected amino acid derivative, is widely utilized in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a cyclopropylacetamido moiety and a 3-methylpentanoic acid backbone, makes it indispensable for constructing complex peptides with enhanced stability and bioactivity.
The growing interest in peptide-based therapeutics has propelled the demand for high-quality intermediates like 5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid. Researchers are particularly drawn to its Fmoc-protecting group, which offers excellent compatibility with automated synthesizers and ensures high yields in peptide coupling reactions. This aligns with the current trend of green chemistry and sustainable synthesis, as the compound minimizes side reactions and reduces waste generation.
One of the most frequently searched questions in the field is: "What are the applications of Fmoc-protected amino acids in drug discovery?" The answer lies in the versatility of compounds like CAS No. 2172005-05-7. They serve as building blocks for anticancer peptides, antimicrobial agents, and even COVID-19-related research, where peptide inhibitors are being explored to target viral proteins. The cyclopropyl group in this compound further enhances metabolic stability, a hot topic in pharmacokinetic optimization.
From a technical perspective, the synthesis of 5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid involves multi-step organic reactions, including amidation and ester hydrolysis. Its purity is crucial, as impurities can derail entire peptide sequences. This underscores the importance of HPLC purification and mass spectrometry characterization, which are trending keywords in analytical chemistry forums.
Another trending discussion revolves around "How to improve the solubility of Fmoc-amino acid derivatives?" This compound’s 3-methylpentanoic acid tail offers a partial solution, as its hydrophobic-lipophilic balance (HLB) can be fine-tuned for specific solvents. Such properties are vital for high-throughput screening (HTS) platforms, where solubility issues often bottleneck drug development pipelines.
In summary, 5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid (CAS No. 2172005-05-7) is a cornerstone of modern peptide chemistry. Its applications span from bioconjugation to prodrug design, addressing key challenges in targeted drug delivery and precision medicine. As the scientific community continues to explore peptide engineering, this compound will undoubtedly remain at the forefront of innovation.
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